![molecular formula C11H13ClF3NO B596520 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride CAS No. 1211511-40-8](/img/structure/B596520.png)

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride”, has been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis

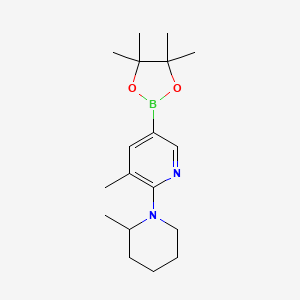

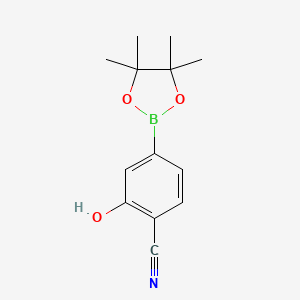

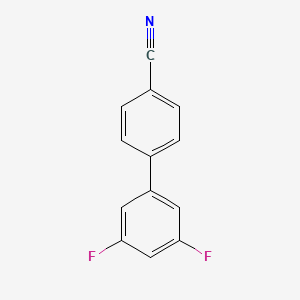

The molecular structure of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is represented by the linear formula: C11H13CLF3NO . The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is 267.68 .Applications De Recherche Scientifique

Versatility of Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in compounds like 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, is widely used in medicinal chemistry to discover new biologically active compounds. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).

Environmental Behavior of Phenoxy Acids

Phenoxy acids, closely related to the structure of interest, demonstrate high solubility in water and minimal absorption in soil, leading to their transport to surface and groundwater. The environmental behavior of these compounds, including their biodegradation, hydrolysis, and photodegradation in aquatic ecosystems, is crucial for understanding their persistence and impact. This knowledge aids in assessing the environmental fate of related compounds, such as 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, and developing strategies for their removal or degradation (Muszyński et al., 2019).

Sorption Dynamics of Phenoxy Herbicides

The sorption behavior of phenoxy herbicides, which share a similar phenoxy group with the compound , provides insights into the environmental interactions of these chemicals. Understanding the factors influencing their sorption to soil, organic matter, and minerals is essential for evaluating the mobility and persistence of related chemicals in the environment. This knowledge informs the development of remediation techniques and environmental risk assessments for compounds with similar structures (Werner et al., 2012).

Applications in Surface-Active Agents

Research on pyrrolidone-based surfactants reveals the potential of pyrrolidone derivatives, including those resembling 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, in enhancing the performance of surfactants. These compounds exhibit synergistic interactions with anionic surfactants and can improve solvency, compatibility, and water solubility of surfactant systems. This versatility suggests possible applications of related compounds in industrial and academic research for developing more efficient and less toxic surfactants (Login, 1995).

Orientations Futures

The future directions of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mécanisme D'action

Target of Action

Compounds with similar trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . The CGRP receptor plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

If it acts similarly to other trifluoromethyl-containing compounds, it may bind to the CGRP receptor, inhibiting the receptor’s activity and thus reducing pain signal transmission .

Biochemical Pathways

If it acts as a cgrp receptor antagonist, it would affect the signaling pathways associated with this receptor, potentially leading to a decrease in pain perception .

Result of Action

If it acts as a CGRP receptor antagonist, it could potentially reduce pain signal transmission, leading to a decrease in pain perception .

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPPNOVSOMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696529 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride | |

CAS RN |

1211511-40-8 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

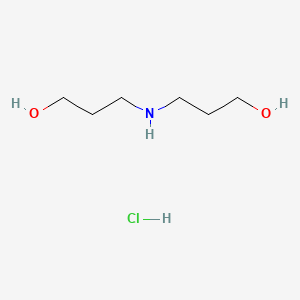

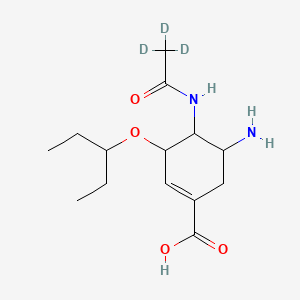

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

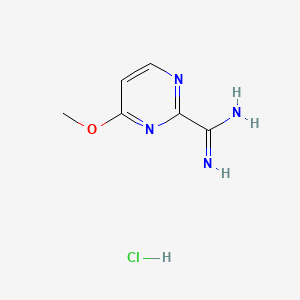

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)